molecular formula C13H13NO B186668 2-(Benzyloxy)-4-methylpyridine CAS No. 102336-06-1

2-(Benzyloxy)-4-methylpyridine

Cat. No. B186668
M. Wt: 199.25 g/mol
InChI Key: YPPRQODDUQIRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-methylpyridine is an organic compound with the chemical formula C12H13NO. It is commonly used in scientific research as a building block for the synthesis of various compounds. The compound has a wide range of potential applications in the field of medicinal chemistry, and its synthesis method has been extensively studied.

Mechanism Of Action

The mechanism of action of 2-(Benzyloxy)-4-methylpyridine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in cell signaling pathways. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It may also inhibit other enzymes involved in cellular processes such as DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Benzyloxy)-4-methylpyridine are not well characterized. However, it is believed to have potential applications in the treatment of cancer and other diseases. The compound may also have other effects on cellular processes such as DNA replication and repair.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Benzyloxy)-4-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. The compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and other researchers. However, one limitation of using the compound is its potential toxicity and lack of specificity for certain enzymes. Careful experimentation and safety precautions are necessary when working with the compound.

Future Directions

There are many potential future directions for research involving 2-(Benzyloxy)-4-methylpyridine. One area of research could involve the synthesis of novel inhibitors of specific enzymes involved in cancer cell growth and proliferation. Another area of research could involve the development of more specific and less toxic inhibitors of protein kinase C and other cellular signaling pathways. Additionally, the compound could be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.

Scientific Research Applications

2-(Benzyloxy)-4-methylpyridine has been widely used as a building block in the synthesis of various compounds. It has been used to synthesize novel inhibitors of protein kinase C, which is involved in the regulation of cell growth and differentiation. The compound has also been used in the synthesis of potential anti-tumor agents, which target specific enzymes involved in cancer cell growth and proliferation.

properties

CAS RN

102336-06-1

Product Name

2-(Benzyloxy)-4-methylpyridine

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YPPRQODDUQIRCP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1)OCC2=CC=CC=C2

synonyms

2-phenylmethyloxy-4-methylpyridine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% paraffin dispersion, 5.0 g, 120 mmol) was washed with hexane (5 mL) twice and suspended in tetrahydrofuran (200 mL). To this suspension was added dropwise a solution of benzyl alcohol (14 g, 120 mmol) in tetrahydrofuran (50 mL) at 0° C. and then, the mixture was allowed to warm up to room temperature with stirring for 15 minutes. To this solution was added a solution of 2-bromo-4-methylpyridine (19.5 mL, 110 mmol) in tetrahydrofuran (50 mL) and heated to reflux for 14 hours. To the reaction mixture was added water (200 mL) and extracted with ethyl acetate. The extract was dried and the solvent was distilled off. The crude product was distilled under reduced pressure to obtain 13 g of the title compound (67 mmol, yield 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of 13.6 ml (114 mmol, 1.0 eq.) of benzyl bromide and 15.0 g (137 mmol, 1.2 eq.) of 2-hydroxy-4-methylpyridine [CAS No: 13466-41-6] was dissolved in 470 ml of THF. The solution was admixed with 37.9 g (137 mmol, 1.2 eq.) of silver carbonate and the mixture was heated to reflux with exclusion of light overnight. Subsequently, the reaction mixture was filtered through kieselguhr and eluted with ethyl acetate, and the filtrate was concentrated. The crude product was purified by silica gel chromatography (700 g of silica gel, cyclohexane/ethyl acetate 95:5). 21.4 g of the title compound were obtained (94% of theory).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step Two
Quantity
37.9 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.